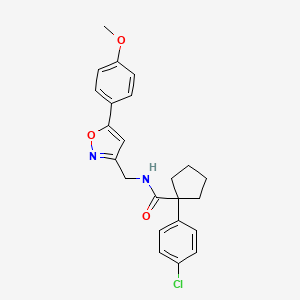

1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide

CAS No.: 953209-87-5

Cat. No.: VC7744780

Molecular Formula: C23H23ClN2O3

Molecular Weight: 410.9

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953209-87-5 |

|---|---|

| Molecular Formula | C23H23ClN2O3 |

| Molecular Weight | 410.9 |

| IUPAC Name | 1-(4-chlorophenyl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclopentane-1-carboxamide |

| Standard InChI | InChI=1S/C23H23ClN2O3/c1-28-20-10-4-16(5-11-20)21-14-19(26-29-21)15-25-22(27)23(12-2-3-13-23)17-6-8-18(24)9-7-17/h4-11,14H,2-3,12-13,15H2,1H3,(H,25,27) |

| Standard InChI Key | WTWDWWAIWUBBQK-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |

Introduction

The compound 1-(4-chlorophenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide is a synthetic organic molecule with potential applications in medicinal chemistry. It incorporates a cyclopentanecarboxamide core functionalized with a 4-chlorophenyl group and an isoxazole ring substituted with a 4-methoxyphenyl moiety. The unique structural features of this compound suggest its potential as a bioactive agent.

Structural Highlights:

-

Cyclopentanecarboxamide Core: Provides rigidity and hydrophobic character.

-

Isoxazole Ring: Known for its bioactivity, this heterocyclic motif often enhances pharmacological properties.

-

Substituents:

-

4-Chlorophenyl: Contributes to lipophilicity and potential receptor binding.

-

4-Methoxyphenyl: May enhance solubility and electronic properties.

-

Synthesis

The synthesis of this compound likely involves multi-step reactions, including:

-

Formation of the isoxazole ring via cycloaddition reactions using appropriate precursors such as hydroxylamines and alkenes.

-

Coupling of the isoxazole intermediate with a cyclopentanecarboxylic acid derivative through amide bond formation.

-

Introduction of the 4-chlorophenyl and 4-methoxyphenyl substituents using electrophilic aromatic substitution or related techniques.

Analytical Characterization

The compound can be characterized using the following techniques:

| Technique | Purpose |

|---|---|

| FT-IR Spectroscopy | Identifies functional groups (e.g., amide, aromatic rings). |

| NMR Spectroscopy (¹H and ¹³C) | Confirms molecular structure and substitution patterns. |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. |

| X-ray Crystallography | Provides detailed 3D structural information (if crystalline). |

Potential Applications

-

Pharmacological Activity:

-

Isoxazole derivatives are often explored for anti-inflammatory, anticancer, and antimicrobial properties.

-

The presence of the amide group suggests potential enzyme inhibition activity.

-

-

Drug Design:

-

The compound's structural framework could serve as a lead molecule for further optimization in drug discovery.

-

-

Biological Studies:

-

Molecular docking studies could reveal interactions with biological targets such as enzymes or receptors.

-

Research Gaps and Future Directions

-

Experimental Validation: While theoretical studies might suggest bioactivity, experimental assays are required to confirm pharmacological properties.

-

Toxicity Studies: Comprehensive toxicological profiling is necessary to assess safety.

-

Structure-Activity Relationship (SAR): Modifications to substituents on the isoxazole or phenyl rings could optimize activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume